5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-8-6-9(16-20-8)13(19)14-7-11-15-12(17-21-11)10-4-3-5-18(10)2/h3-6H,7H2,1-2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOUYBRGHWZGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3=CC=CN3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 338.4 g/mol |
| Molecular Formula | C13H14N4O3 |
| CAS Number | 2034409-19-1 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to function through the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. Studies suggest that the oxadiazole moiety may play a crucial role in enhancing the compound's efficacy against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, in vitro tests showed significant cytotoxic effects against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. The compound exhibited an IC50 value of approximately 794.37 μM for A549 cells and 654.31 μM for HT29 cells, indicating promising anticancer properties.
Table: Anticancer Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 794.37 |
| HT29 | 654.31 |
Case Studies
-
Study on Anticancer Properties :
A study published in the International Journal of Molecular Sciences evaluated the anticancer activity of various derivatives related to this compound. The results indicated that modifications in the oxadiazole and isoxazole rings significantly influenced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug development . -
Mechanistic Insights :
Another study focused on the mechanistic pathways activated by this compound in cancer cells, revealing that it induces apoptosis through caspase activation and modulation of Bcl-2 family proteins . This indicates that the compound may serve as a lead for developing new cancer therapeutics.
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3p (Table 1) share a carboxamide-linked heterocyclic framework but differ in core structures and substituents. Key distinctions include:
- Core Heterocycles : Unlike the target compound’s isoxazole-oxadiazole core, these derivatives feature pyrazole rings.
- Substituent Effects :
Table 1. Selected Pyrazole-Carboxamide Derivatives
| Compound | Substituents | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 3a | Phenyl, chloro | 68 | 133–135 | |
| 3b | 4-Chlorophenyl, chloro | 68 | 171–172 | |
| 3c | 4-Methylphenyl | 62 | 123–125 | |
| 3d | 4-Fluorophenyl | 71 | 181–183 |
Key Insight : The target compound’s methylpyrrole substituent may enhance solubility compared to halogenated analogs like 3b or 3d , though direct data is lacking.
Oxadiazole Derivatives with Thiopyran or Trifluoromethyl Substituents ()
- Compound in :
- Structure: 5-phenyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide.
- Comparison: The thiopyran group introduces a sulfur atom and a saturated six-membered ring, likely increasing lipophilicity and metabolic stability compared to the target compound’s pyrrole group .
- Compound 148 in :
Table 2. Oxadiazole-Based Analog Comparisons
Q & A
Q. What are the recommended synthetic routes for preparing 5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Prepare the isoxazole-3-carboxamide core via cyclization of appropriate precursors (e.g., β-keto esters or nitriles) under acidic or basic conditions.
- Step 2 : Synthesize the 1,2,4-oxadiazole intermediate by reacting amidoximes with carboxylic acid derivatives, often using coupling agents like NMI-MsCl (1-methylimidazole-methanesulfonyl chloride) for activation .
- Step 3 : Couple the oxadiazole and pyrrole moieties using alkylation or nucleophilic substitution. For example, K₂CO₃ in DMF facilitates the reaction of chloromethyl intermediates with heterocyclic amines .
- Key Parameters : Solvent choice (DMF or DCM), reaction temperature (room temperature to 80°C), and stoichiometric ratios (1.1:1 for alkylating agents) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent effects on heterocyclic rings (e.g., chemical shifts for pyrrole protons at δ 6.4–6.6 ppm and oxadiazole methyl groups at δ 2.3–2.5 ppm) .
- LCMS/HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ ~390–400 Da) and detect impurities (>95% purity threshold) .
- Melting Point Analysis : Validate crystallinity (e.g., typical range 160–260°C for related analogs) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity measurement) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Solubility Studies : Employ shake-flask methods with PBS (pH 7.4) or DMSO to guide formulation .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Target Selection : Prioritize proteins with binding pockets for heterocycles (e.g., ATP-binding sites in kinases).
- Validation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .
- Example : Pyrazole-isoxazole hybrids showed strong docking affinity for COX-2 (PDB ID: 5KIR) .
Q. How do substituents on the oxadiazole ring influence bioactivity?
- Methodological Answer :
- SAR Strategy : Synthesize analogs with varying substituents (e.g., methyl, phenyl, trifluoromethyl) and compare activities.
- Case Study : Aryl substituents (e.g., 3-chlorophenyl) in oxadiazole derivatives enhanced anti-inflammatory activity by 30% compared to alkyl groups .
- Data Analysis : Use regression models to correlate logP values with cytotoxicity (e.g., higher lipophilicity improves membrane permeability but may reduce solubility) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY/HSQC) : Assign overlapping peaks (e.g., distinguish oxadiazole C-5 methyl from isoxazole C-5 methyl) .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm nitrogen connectivity in the oxadiazole ring .
- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., confirm the spatial arrangement of the pyrrole and oxadiazole rings) .
Q. What strategies improve synthetic yield and purity for scale-up?
- Methodological Answer :
- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yield by 15–20% .
- Catalyst Optimization : Use Yb(OTf)₃ (ytterbium triflate) for Lewis acid-catalyzed coupling (purity >95% without recrystallization) .
- Workflow : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (Rf = 0.3–0.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
